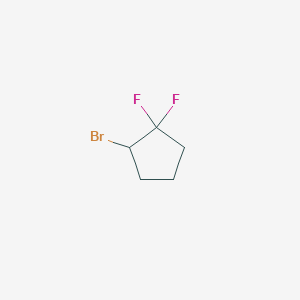

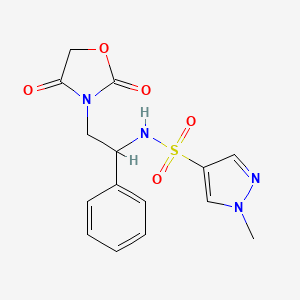

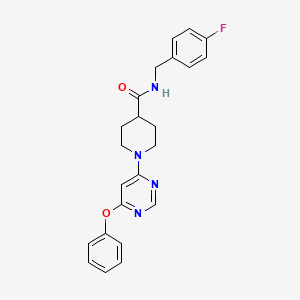

![molecular formula C20H25N5O4 B2507230 3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-76-4](/img/structure/B2507230.png)

3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex molecule that likely exhibits a range of biological activities due to its structural similarity to various biologically active purine and pyrimidine derivatives. While the specific papers provided do not directly discuss this compound, they do provide insights into the chemistry and biological activity of related compounds, which can be used to infer potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves the reaction of dimethylpyrimido[4,5-d]pyrimidine diones with alkylamides or other reagents to introduce various substituents at specific positions on the pyrimidine ring . For example, the regioselective synthesis of pyrano[3,2-d]pyrimidine diones from the thermal rearrangement of prop-2-ynyloxy uracils has been reported . These methods could potentially be adapted for the synthesis of the compound , with appropriate modifications to introduce the methoxyethyl and methoxyphenyl groups at the desired positions.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be quite diverse, with the potential for various ring conformations and substituent arrangements . For instance, the presence of methoxy groups can influence the overall molecular conformation due to their steric and electronic effects . The molecular dimensions and bonding within the pyrimidine ring are typically delocalized, which can affect the molecule's reactivity and interactions with biological targets .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including amination, alkylation, and cycloaddition reactions . The specific reactivity of "3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" would depend on the electronic and steric properties of the substituents and the overall molecular conformation.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For example, the presence of methoxy groups can increase the lipophilicity of the molecule, potentially improving its membrane permeability and oral bioavailability . Intermolecular hydrogen bonding can also play a role in the solid-state structure and solubility of these compounds . The antiinflammatory activity of some pyrimidopurinediones suggests that the compound may also exhibit similar biological properties .

Aplicaciones Científicas De Investigación

Structural and Synthetic Insights

Research on compounds with structural similarities, such as various pyrimidine and purine derivatives, has revealed insights into their crystalline structures, synthetic pathways, and potential applications. For instance, studies on crystalline structures of pyrimidine derivatives have shown that these compounds can form centrosymmetric dimers linked by hydrogen bonds, showcasing the potential for designing molecular assemblies with specific physical properties (Low et al., 2004). Similarly, research into synthetic methodologies for creating fused heterocyclic compounds reveals the versatility of pyrimidine frameworks for constructing complex molecules with diverse functional groups, which could be applied in developing new pharmaceuticals or materials (Hassaneen et al., 2003).

Pharmaceutical Applications

The pharmacological potential of pyrimidine and purine analogs is a significant area of interest. For example, novel synthetic pathways have been explored to create derivatives with anti-inflammatory and analgesic properties, indicating the broad therapeutic potential of these frameworks (Abu‐Hashem et al., 2020). Furthermore, the synthesis of specific purine and pyrimidine derivatives has led to compounds with promising anticancer activities , highlighting the importance of these heterocycles in developing new treatments (Mulakayala et al., 2012).

Material Science and Other Applications

Beyond pharmaceuticals, the unique properties of pyrimidine and purine derivatives also find applications in materials science . For instance, the study of nonpolar nucleoside analogs of pyrimidine and purine can contribute to our understanding of noncovalent bonding in DNA and the design of nucleic acid structures, potentially impacting the development of new materials or biotechnological applications (Schweitzer & Kool, 1994).

Safety and Hazards

Direcciones Futuras

The future directions for research on a compound depend on its potential applications. For example, pyrimidines are crucial in the field of biochemistry and molecular biology due to their role in the structure of nucleic acids . The future directions for your specific compound would depend on its potential uses and the current state of research in the field.

Propiedades

IUPAC Name |

3-(2-methoxyethyl)-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O4/c1-13-11-24(14-7-5-6-8-15(14)29-4)19-21-17-16(25(19)12-13)18(26)23(9-10-28-3)20(27)22(17)2/h5-8,13H,9-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQDIWVRSMBDES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCOC)C4=CC=CC=C4OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

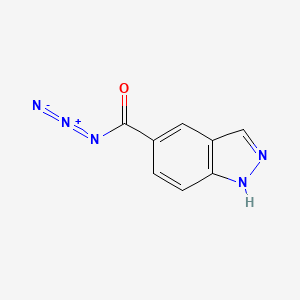

![N-(1-adamantyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B2507148.png)

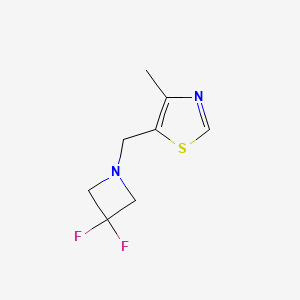

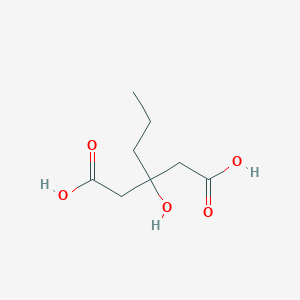

![2-((3-(4-fluoro-2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2507153.png)

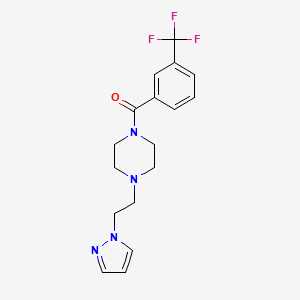

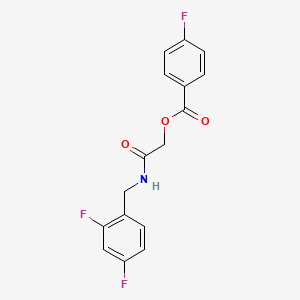

![N-(3-bromophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2507166.png)

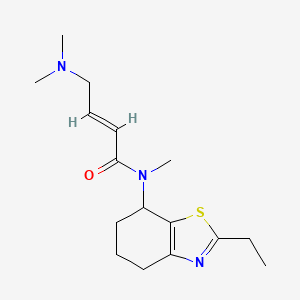

![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-((2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2507167.png)

![3-Methylsulfanyl-1-azaspiro[4.4]nonane](/img/structure/B2507169.png)